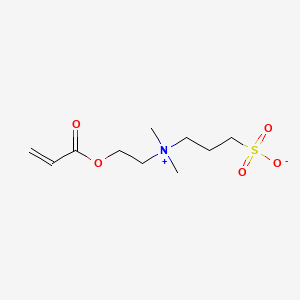

N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine

Description

N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine (CAS 3637-26-1), often abbreviated as SPE or SBMA (sulfobetaine methacrylate), is a zwitterionic monomer with a quaternary ammonium group and a sulfonate group. Its IUPAC name reflects its acryloyloxyethyl backbone and sulfopropyl substituent, enabling unique hydrophilic and antipolyelectrolyte properties . This compound is widely used in:

Properties

IUPAC Name |

3-[dimethyl(2-prop-2-enoyloxyethyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-4-10(12)16-8-7-11(2,3)6-5-9-17(13,14)15/h4H,1,5-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRNRKASNNVFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCS(=O)(=O)[O-])CCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601123629 | |

| Record name | 1-Propanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-3-sulfo-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88992-91-0 | |

| Record name | 1-Propanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-3-sulfo-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88992-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-3-sulfo-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl[2-[(1-oxoallyl)oxy]ethyl][3-sulphopropyl]ammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic ring-opening of 1,3-propanesultone by the tertiary amine group of DMAEA. The sultone’s electrophilic carbon is attacked by the lone pair of the dimethylamino nitrogen, forming a quaternary ammonium center and a sulfonate group. The zwitterionic structure precipitates due to its low solubility in polar aprotic solvents like acetonitrile.

Procedure Details

A representative protocol, adapted from drilling fluid copolymer synthesis, involves:

- Dissolving DMAEA (3.22 g, 20 mmol) and 1,3-propanesultone (2.44 g, 20 mmol) in 100 mL dry acetonitrile.

- Stirring at 50°C under nitrogen for 12 hours.

- Filtering the precipitated product and drying under vacuum.

Key Parameters :

Optimization Strategies

- Catalysts : Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) accelerates polymerization in related systems but is unnecessary for monomer synthesis.

- Inhibitors : Hydroquinone (0.1 wt%) prevents acrylate polymerization during synthesis.

Alternative Synthesis Approaches

Post-Polymerization Modification

While primarily used for polymers, this method involves betainizing preformed poly(2-(dimethylamino)ethyl acrylate) with 1,3-propanesultone. However, it introduces polydispersity and is less efficient for monomer production.

Copolymerization Techniques

Betaine-containing copolymers are synthesized by radical polymerization of DMAEA with hydrophobic monomers (e.g., n-alkyl methacrylates), followed by quaternization. For example:

- Polymerize DMAEA and methyl methacrylate via group-transfer polymerization.

- React the copolymer with 1,3-propanesultone in tetrahydrofuran (THF) at 25°C for 72 hours.

Limitations : This approach complicates monomer isolation and is better suited for block copolymers.

Purification and Isolation Techniques

Drying

Lyophilization or vacuum drying (50°C, 24 hours) ensures minimal hygroscopicity.

Analytical Characterization

Spectroscopic Methods

Chromatographic Analysis

- Aqueous SEC : Monomer purity is confirmed using Tris-buffered 1.0 M NaCl eluent.

- Elemental Analysis : Matches theoretical values for C, H, N, and S.

Challenges and Considerations

Reaction Kinetics

Scalability Issues

Large-scale reactions risk gelation; incremental initiator addition (e.g., ammonium persulfate) mitigates this.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polysulfobetaines, which are used in various applications.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylate group.

Hydrolysis: Under acidic or basic conditions, the ester bond in the compound can be hydrolyzed.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Hydrolysis: Acidic or basic catalysts are employed to facilitate the reaction.

Major Products Formed

Polysulfobetaines: Formed through polymerization, these polymers have applications in antifouling coatings and biomedical devices.

Substituted Derivatives: Products of nucleophilic substitution reactions, which can be tailored for specific applications.

Hydrolyzed Products: Resulting from hydrolysis, these products can be further modified for various uses.

Scientific Research Applications

N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of zwitterionic polymers with unique properties.

Biology: Employed in the development of biocompatible materials for tissue engineering and drug delivery.

Medicine: Utilized in the formulation of hydrogels and coatings for medical devices to reduce protein adsorption and bacterial adhesion.

Industry: Applied in the production of antifouling coatings, water treatment membranes, and personal care products.

Mechanism of Action

The mechanism of action of N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine involves its zwitterionic nature, which imparts unique properties such as resistance to protein adsorption and fouling. The compound interacts with water molecules through hydrogen bonding, creating a hydration layer that prevents the adhesion of proteins and microorganisms. This property is particularly useful in biomedical and industrial applications where surface fouling is a concern.

Comparison with Similar Compounds

Structural Analogues and Nomenclature

Key structural variations among sulfobetaines include the polymerizable group (acrylate vs. methacrylate), alkyl chain length, and sulfonate/carboxylate positioning.

| Compound Name | CAS Number | Key Structural Features | Common Applications |

|---|---|---|---|

| N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine (SPE) | 3637-26-1 | Acryloyloxyethyl group, sulfopropyl chain | HILIC monoliths, hydrogels |

| N,N-Dimethyl-N-(3-methacrylamidopropyl)-N-(3-sulfopropyl)ammonium betaine | 5205-95-8 | Methacrylamidopropyl group | Biomedical coatings |

| 1-(3-Sulphopropyl)-4-vinylpyridinium-betaine | - | Vinylpyridinium backbone | Chromatography |

| Carboxybetaine acrylamide (CBAA) | - | Carboxylate group instead of sulfonate | Wound healing hydrogels |

| N,N-Dimethyl-N-dodecyl-N-(3-sulfopropyl)ammonium betaine | 14933-08-5 | Dodecyl hydrophobic tail | Surfactants, drag reduction |

Solution and Antipolyelectrolyte Behavior

SPE exhibits antipolyelectrolyte behavior , where its polymer swells in high-ionic-strength solutions. This contrasts with polyelectrolytes (e.g., polyacrylic acid), which collapse in salt solutions. Comparative studies show:

- Mark-Houwink Parameters: In 2,2,2-trifluoroethanol (TFE), SPE’s polymer has a random coil conformation with intrinsic viscosity scaling as [η] = 0.016M<sup>0.73</sup>, indicating high flexibility. In 1.0 M NaCl, [η] = 0.021M<sup>0.65</sup>, suggesting reduced solvation .

- Superiority in TFE : TFE is a better solvent than NaCl for SPE, enabling stable polymer conformations for analytical applications .

Chromatographic Performance

SPE-based monolithic columns achieve 4 million plates/m efficiency, separating proteins like cytochrome c and myoglobin in <1.3 minutes . Comparatively, ZIC-HILIC columns (another zwitterionic phase) require longer run times but handle broader polar analyte ranges .

Surface Modification and Stability

SPE polymer brushes grafted onto PDMS or titanium surfaces exhibit water contact angles (WCA) <30°, outperforming MPC (phosphorylcholine-based) in pH stability (enduring pH 3–10) .

Key Advantages and Limitations

- Advantages: Rapid protein separation in chromatography due to high efficiency . Stable hydrogels for biosensors with tunable pore sizes . pH-resistant non-fouling surfaces .

- Limitations :

Biological Activity

N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine (CAS No. 88992-91-0) is a zwitterionic monomer known for its unique properties, including high hydrophilicity and biocompatibility. This compound is primarily utilized in the synthesis of polysulfobetaines, which have diverse applications in biomedical engineering, coatings, and water treatment. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and relevant research findings.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 2-(dimethylamino)ethyl acrylate with 1,3-propanesultone in organic solvents like acetonitrile or tetrahydrofuran at elevated temperatures. The resulting product is purified through recrystallization or column chromatography to achieve high purity.

Chemical Structure and Characteristics

- Molecular Formula: C10H19NO5S

- Melting Point: 150 - 155 °C

- Solubility: Highly soluble in water (500 g/L) at pH 6.3 .

Biological Applications

1. Biomedical Engineering:

this compound is employed in developing biocompatible materials for tissue engineering and drug delivery systems. Its zwitterionic nature minimizes protein adsorption and reduces bacterial adhesion, making it suitable for medical device coatings.

2. Drug Delivery Systems:

This compound has shown promise in enhancing the efficacy of drug delivery systems by improving solubility and stability of therapeutic agents. It facilitates controlled release mechanisms due to its polymeric nature when used in hydrogels.

3. Antifouling Coatings:

In industrial applications, it is used to create antifouling coatings that prevent biofilm formation on surfaces exposed to aquatic environments. This property is critical for maintaining the performance of marine vessels and water treatment systems .

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antibacterial Properties:

A recent study demonstrated that polysulfobetaines derived from this compound exhibited significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The zwitterionic structure contributed to reduced bacterial adhesion compared to conventional materials. -

Tissue Engineering Applications:

In tissue engineering applications, scaffolds made from this compound showed enhanced cell proliferation and differentiation when tested with human dermal fibroblasts. The hydrophilic nature of the material supported better cell attachment and growth, indicating its potential for skin regeneration therapies.

Comparative Analysis

| Property/Compound | This compound | Similar Compounds |

|---|---|---|

| Hydrophilicity | High | Moderate |

| Biocompatibility | Excellent | Variable |

| Antibacterial Activity | Significant against common pathogens | Limited |

| Application Areas | Biomedical, coatings, water treatment | Varies |

Q & A

Q. What are the key synthesis methods for N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine (SPDA) and its polymeric forms?

SPDA is synthesized via free-radical polymerization, often using initiators like ammonium persulfate and sodium metabisulfite in aqueous or organic solvents (e.g., DMSO). For controlled polymerization, atom transfer radical polymerization (ATRP) is employed, where bromoisobutyrate initiators are grafted onto surfaces (e.g., gold) to form uniform polymer brushes . Molecular weight control is achieved through monomer-to-initiator ratios and reaction time, with fractionation techniques (e.g., acetone precipitation) used to isolate specific molecular weight ranges .

Q. How is SPDA characterized for structural and solution properties?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm monomer structure and polymerization success.

- Light Scattering and Membrane Osmometry for molecular weight determination.

- Viscometry to study solution behavior, particularly its antipolyelectrolyte effect (swelling in high ionic strength solutions) in solvents like 2,2,2-trifluoroethanol (TFE) or 1.0 M NaCl .

- Ellipsometry and Atomic Force Microscopy (AFM) for thickness and surface morphology analysis of polymer brushes .

Q. What factors influence the hydrophilicity and zwitterionic behavior of SPDA-based polymers?

Hydrophilicity arises from the sulfobetaine moiety (quaternary ammonium and sulfonate groups). Zwitterionic behavior is pH-independent due to permanent charges. Solvent polarity and ionic strength significantly affect solution properties: in high-salt environments, the antipolyelectrolyte effect dominates, reducing chain contraction . Crosslinker polarity (e.g., PDA vs. EDMA) also modulates hydrophilicity in monolithic columns .

Advanced Research Questions

Q. How do crosslinkers and functional monomers affect the chromatographic performance of SPDA-based hydrophilic monolithic columns?

Crosslinkers like 1,4-bis(acryloyl)piperazine (PDA) enhance column efficiency (>150,000 plates/m for poly(SPDA-co-PDA)) by improving pore structure and reducing mass transfer resistance. Functional monomers (e.g., AETA, SPA) influence selectivity: charged monomers increase electrostatic interactions with polar analytes (nucleobases, amino acids). Single-crosslinking zwitterionic monomers (e.g., CL1) enable rapid polymerization (<1 hr) and high reproducibility .

Q. What mechanisms underlie the "superlow fouling" properties of SPDA-grafted surfaces, and how are they optimized?

SPDA polymer brushes resist protein adsorption (e.g., fibrinogen <0.3 ng/cm²) due to strong hydration layers formed via electrostatic interactions between zwitterionic groups and water. Optimization involves:

- Surface-initiated ATRP with ω-mercaptoundecyl bromoisobutyrate initiators to ensure uniform brush density.

- Controlling grafting thickness (measured by ellipsometry) and initiator density. Hydroxyl-terminated initiators yield inferior results due to uneven polymerization .

Q. How does SPDA’s antipolyelectrolyte behavior impact its application in drug delivery or biomaterials?

In saline or physiological conditions, SPDA-based hydrogels exhibit swelling, enhancing drug loading capacity. For example, photolabile carboxybetaine ester (CBE) polymers derived from SPDA show light-controllable adhesion to mucus or cellulose sulfate, enabling targeted drug release. Rheological synergism studies confirm reversible viscoelastic changes upon UV exposure, critical for surgical adhesives .

Q. What experimental challenges arise in synthesizing SPDA copolymers, and how are they addressed?

- Phase Separation : High hydrophilicity of SPDA can cause incompatibility with hydrophobic comonomers (e.g., n-butyl acrylate). This is mitigated by using polar solvents (DMSO) and gradient polymerization techniques .

- Kinetic Control : Rapid polymerization of SPDA requires precise stoichiometric ratios. Stopped-flow NMR or real-time FTIR monitors reaction progress to prevent premature termination .

Methodological Considerations

Q. How are SPDA-based monolithic columns validated for analytical reproducibility?

- Column Efficiency : Tested with thiourea or nucleobases at varying flow rates (e.g., 1 mm/s linear velocity).

- Batch-to-Batch Consistency : Assessed via scanning electron microscopy (SEM) for pore uniformity and micro-HPLC runs with standardized analyte mixtures .

- Long-Term Stability : Evaluated under high-pressure conditions (e.g., 0.8 MPa overpressure) and elevated temperatures (60°C) .

Q. What advanced techniques are used to study SPDA’s interaction with biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.